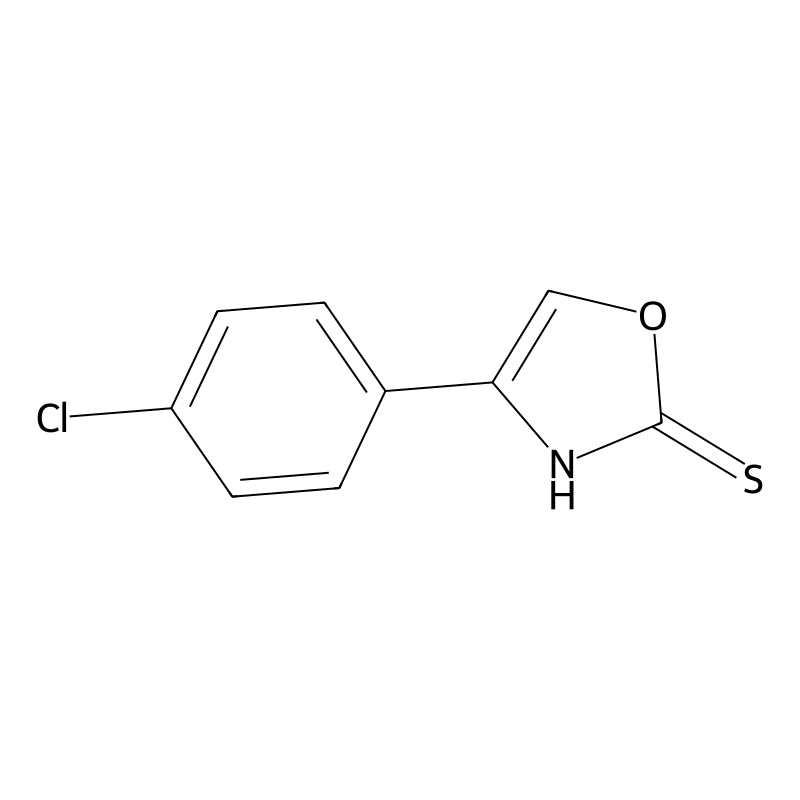

4-(4-Chlorophenyl)oxazole-2-thiol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(4-Chlorophenyl)oxazole-2-thiol is a sulfur-containing heterocyclic compound characterized by the presence of an oxazole ring substituted with a chlorophenyl group and a thiol functional group. This compound belongs to the class of oxazoles, which are five-membered aromatic heterocycles containing both nitrogen and oxygen. The specific structure of 4-(4-Chlorophenyl)oxazole-2-thiol includes a chlorine atom attached to the phenyl ring at the para position relative to the oxazole nitrogen, along with a thiol (-SH) group located at the second position of the oxazole ring. Its molecular formula is C9H6ClNOS.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: Under specific conditions, the compound can be reduced to yield corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with amines or thiols, typically facilitated by bases like sodium hydroxide or potassium carbonate.

The biological activities of 4-(4-Chlorophenyl)oxazole-2-thiol have been investigated in various studies. It has shown potential antiviral properties, particularly against certain viral strains. The compound's thiol group is believed to play a crucial role in its biological activity, potentially through mechanisms involving redox reactions or interaction with viral proteins . Additionally, related compounds have demonstrated antimicrobial and anticancer activities, suggesting that 4-(4-Chlorophenyl)oxazole-2-thiol may possess similar therapeutic potential.

Several synthesis methods have been reported for 4-(4-Chlorophenyl)oxazole-2-thiol:

- Cyclization Method: A common approach involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide, leading to cyclization under basic conditions to form the desired oxazole-thiol compound.

- Alternative Synthetic Routes: Another method includes reacting 2-aminophenol with potassium hydroxide in methanol, followed by the addition of carbon disulfide, resulting in benzo[D]oxazole-2-thiol which can be chlorinated to yield 4-(4-Chlorophenyl)oxazole-2-thiol.

4-(4-Chlorophenyl)oxazole-2-thiol has various applications in medicinal chemistry and materials science:

- Pharmaceuticals: The compound is being explored for its potential use as an antiviral agent and in other therapeutic applications due to its biological activity.

- Chemical Intermediates: It serves as an intermediate in the synthesis of other complex organic compounds, particularly those containing sulfur and nitrogen functionalities.

- Research: It is used in research settings to study the reactivity of thiols and their derivatives in organic synthesis and biological systems .

Interaction studies involving 4-(4-Chlorophenyl)oxazole-2-thiol focus on its reactivity with various biological targets. These studies often assess how the compound interacts with enzymes or proteins involved in viral replication or cellular processes. The presence of the thiol group allows for potential interactions through disulfide bond formation or redox reactions, which are crucial for many biological mechanisms .

Several compounds share structural similarities with 4-(4-Chlorophenyl)oxazole-2-thiol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol | Oxazole derivative | Contains a different substitution pattern on oxazole |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Thiadiazole derivative | Contains sulfur in a different arrangement |

| 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | Oxadiazole derivative | Features an additional nitrogen atom |

These compounds exhibit varying degrees of biological activity and chemical reactivity due to differences in their functional groups and structural arrangements. The unique combination of a chlorophenyl group and a thiol functional group in 4-(4-Chlorophenyl)oxazole-2-thiol may confer distinct properties that differentiate it from these similar compounds .